molecular formula C22H20N4OS B289510 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine

3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine

Cat. No. B289510
M. Wt: 388.5 g/mol
InChI Key: XCSSXGCVVUBRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods and has shown promising results in different studies.

Mechanism of Action

The mechanism of action of 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting different signaling pathways. As an antimicrobial agent, it may act by disrupting the cell membrane of microorganisms and inhibiting their growth. As an antioxidant agent, it may scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. As an antimicrobial agent, it has been shown to inhibit the growth of different bacterial and fungal strains. As an antioxidant agent, it has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine in lab experiments is its potential applications in various scientific research fields. It has shown promising results in different studies and may have potential clinical applications. Additionally, it is relatively easy to synthesize using different methods. However, one of the limitations is that its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, its potential toxicity and side effects need to be evaluated before its clinical applications.

Future Directions

There are several future directions for the research on 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine. One direction is to study its potential applications as an anticancer agent in vivo and evaluate its toxicity and side effects. Another direction is to study its potential applications as an antimicrobial agent and evaluate its efficacy against different bacterial and fungal strains. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, its potential applications as an antioxidant agent need to be explored, and its efficacy in different disease models needs to be evaluated. Overall, 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is a promising compound that may have potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has been reported by several researchers using different methods. One of the most commonly used methods is the reaction of 4-methoxyphenyl hydrazine, benzhydryl chloride, and sodium sulfide in the presence of a catalytic amount of copper powder in DMF. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography to obtain the desired compound.

Scientific Research Applications

3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has shown potential applications in various scientific research fields. It has been studied as an anticancer agent, where it has shown significant cytotoxicity against different cancer cell lines. It has also been studied as an antimicrobial agent, where it has shown potent activity against various bacterial and fungal strains. Additionally, it has been studied as an antioxidant agent, where it has shown significant antioxidant activity.

properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

3-benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C22H20N4OS/c1-27-19-14-12-18(13-15-19)21-24-25-22(26(21)23)28-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,23H2,1H3

InChI Key

XCSSXGCVVUBRML-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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